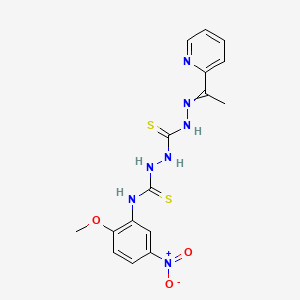

Carbonothioic dihydrazide, N''-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Description

This compound belongs to the carbonothioic dihydrazide family, characterized by a central thiocarbonyl group flanked by hydrazide moieties. These features influence its reactivity in forming heterocycles like thiadiazoles or thiadiazines under varying conditions .

Properties

CAS No. |

127142-09-0 |

|---|---|

Molecular Formula |

C16H17N7O3S2 |

Molecular Weight |

419.5 g/mol |

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)-3-[(1-pyridin-2-ylethylideneamino)carbamothioylamino]thiourea |

InChI |

InChI=1S/C16H17N7O3S2/c1-10(12-5-3-4-8-17-12)19-21-16(28)22-20-15(27)18-13-9-11(23(24)25)6-7-14(13)26-2/h3-9H,1-2H3,(H2,18,20,27)(H2,21,22,28) |

InChI Key |

RFOHVRJZNNKHJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Carbonothioic Dihydrazide Core

- Starting materials: Hydrazine hydrate and carbon disulfide.

- Reaction conditions: Typically carried out in polar aprotic solvents (e.g., ethanol, DMF) under controlled temperature (often room temperature to reflux).

- Mechanism: Hydrazine nucleophilically attacks carbon disulfide, forming the thiocarbohydrazide intermediate with elimination of hydrogen sulfide.

- Notes: Reaction time and solvent polarity significantly affect yield and purity.

Introduction of the 2-Methoxy-5-Nitrophenyl Amino Group

- This step involves nucleophilic substitution where the amino group of the 2-methoxy-5-nitrophenyl moiety reacts with the thiocarbohydrazide intermediate.

- Reaction is typically performed under mild heating in ethanol or similar solvents.

- The presence of electron-withdrawing nitro and electron-donating methoxy groups influences the reactivity and regioselectivity of substitution.

Formation of the N'''-((1E)-1-(2-pyridinyl)ethylidene) Moiety

- This involves condensation of the hydrazide intermediate with 2-pyridinecarboxaldehyde or a related pyridinyl ketone.

- The reaction proceeds via hydrazone formation, typically under reflux in ethanol with catalytic amounts of acid (e.g., acetic acid) to facilitate imine formation.

- The E-configuration of the ethylidene double bond is favored thermodynamically and confirmed by spectroscopic methods.

Cyclization and Purification

- In some protocols, further cyclization to thiadiazole or related heterocycles is achieved by treatment with reagents such as phosphorus oxychloride (POCl3) or bases like triethylamine.

- Purification is commonly done by recrystallization from solvents like dimethylformamide (DMF) or ethanol.

- Characterization includes IR, NMR, and elemental analysis to confirm structure and purity.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Carbonothioic dihydrazide core | Hydrazine + Carbon disulfide | Ethanol/DMF | Room temp to reflux | 2–6 hours | Polar aprotic solvents improve yield |

| Amino group substitution | 2-Methoxy-5-nitroaniline derivative | Ethanol | Mild heating | 3–5 hours | Electron effects influence reactivity |

| Hydrazone formation | 2-Pyridinecarboxaldehyde + hydrazide | Ethanol + AcOH | Reflux (~80°C) | 5–7 hours | Acid catalysis favors E-isomer |

| Cyclization (optional) | POCl3 or triethylamine | Chloroform/EtOH | Reflux | 4–8 hours | Yields thiadiazole derivatives |

| Purification | Recrystallization | DMF/Ethanol | Ambient | Until pure | Confirmed by TLC and spectroscopy |

Research Findings and Analytical Data

- Spectroscopic confirmation: IR spectra show characteristic thiocarbonyl (C=S) stretching around 1200–1300 cm⁻¹; NMR confirms hydrazone formation with imine proton signals; UV-Vis spectra indicate conjugation involving pyridine and nitrophenyl groups.

- Yields: Reported yields for similar compounds range from 60% to 85%, depending on reaction conditions and purification methods.

- Biological relevance: The compound’s structure suggests potential biological activity, including enzyme inhibition and antimicrobial effects, attributed to the thiocarbohydrazide core and aromatic substituents.

- Scavenging efficiency: Related thiocarbohydrazide derivatives show antioxidant activity, with inhibition percentages ranging from 30% to over 50% in enzymatic assays, indicating potential for pharmaceutical applications.

Summary Table of Key Preparation Steps and Outcomes

| Preparation Step | Key Reagents/Conditions | Yield (%) | Characterization Techniques | Notes |

|---|---|---|---|---|

| Carbonothioic dihydrazide synthesis | Hydrazine + CS2, ethanol, reflux | 70–80 | IR, NMR, elemental analysis | Core thiocarbohydrazide formation |

| Amino substitution | 2-Methoxy-5-nitroaniline, ethanol | 65–75 | IR, NMR | Electron effects influence substitution |

| Hydrazone formation | 2-Pyridinecarboxaldehyde, ethanol, AcOH | 70–85 | NMR, UV-Vis, melting point | E-isomer favored, acid catalysis |

| Cyclization (optional) | POCl3 or triethylamine, reflux | 60–80 | IR, elemental analysis | Formation of thiadiazole derivatives |

| Purification | Recrystallization in DMF or ethanol | — | TLC, spectroscopy | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings can undergo substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Carbonothioic dihydrazide, N’‘-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the compound’s structure and functional groups, which may influence its binding affinity and reactivity.

Comparison with Similar Compounds

Heterocycle Formation

- The target compound reacts with bis-hydrazonoyl chlorides (e.g., IV) in DMF/triethylamine to form bis-thiadiazoles (60% yield), whereas aliphatic dihydrazides (e.g., ADH) prefer crosslinking via acylhydrazone bonds .

- Contrastingly, reactions with hydrazonoyl chloride IX in DMF yield thiadiazines (64%), highlighting solvent-dependent selectivity .

Corrosion Inhibition

- Adamantane- and ferrocene-based thiocarbohydrazides exhibit >80% inhibition efficiency for mild steel in acidic media, leveraging their rigid hydrophobic structures . The target compound’s nitro and pyridinyl groups may enhance adsorption via π-orbital interactions, but experimental data are lacking.

Polymer Crosslinking and Stabilization

- Aliphatic dihydrazides (ADH, azelaic dihydrazide) react with carbonyl groups to form dynamic acylhydrazone bonds, enabling self-healing in polymers . The target compound’s aromatic substituents may reduce flexibility but improve thermal stability.

- In polyoxymethylene copolymers, aliphatic dihydrazides (e.g., sebacic dihydrazide) scavenge formaldehyde more effectively than aromatic analogs due to higher nucleophilicity .

Mechanistic Insights and Discrepancies

- The target compound’s reaction with hydrazonoyl halides yields thiadiazoles (ethanol) or thiadiazines (DMF), suggesting solvent polarity and temperature dictate cyclization pathways . This contrasts with aliphatic dihydrazides, which predominantly form linear hydrazones .

- Aromatic substituents (e.g., pyridinyl) in the target compound may stabilize transition states via resonance, whereas aliphatic chains favor entropy-driven reactions .

Biological Activity

Carbonothioic dihydrazide, particularly the compound N''-(((2-methoxy-5-nitrophenyl)amino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-, is a sulfur-containing organic compound with significant potential in pharmacology. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes two hydrazine groups linked to a carbonyl and thio group. Its molecular formula is C14H16N6O3S, with a molecular weight of approximately 350.38 g/mol. The presence of functional groups such as methoxy and nitro enhances its reactivity and biological properties.

Synthesis

The synthesis of carbonothioic dihydrazide typically involves the reaction of carbon disulfide with hydrazine derivatives under basic conditions, often using solvents like dimethylformamide (DMF) or ethanol. Alternative routes include reactions with aldehydes in the presence of sulfur sources, yielding oligomeric forms of the compound.

Antimicrobial Properties

Research indicates that carbonothioic dihydrazide and its derivatives exhibit notable antimicrobial and antifungal activities. Studies have shown effectiveness against various pathogens:

- Bacteria : Effective against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

- Fungi : Active against Candida albicans and Aspergillus flavus.

For instance, metal complexes formed with carbonothioic dihydrazide have demonstrated enhanced antibacterial properties compared to their non-complexed forms. A ternary complex involving Co(II) showed superior activity against E. coli compared to standard antifungal agents like amphotericin B .

The biological activity is attributed to the compound's ability to penetrate lipid membranes due to its lipophilicity, allowing it to interact with essential cell enzymes. The sulfur and nitrogen atoms in its structure facilitate the inhibition of enzyme synthesis critical for microbial growth .

Case Studies

- Synthesis and Evaluation of Metal Complexes : A study synthesized several metal complexes with carbonothioic dihydrazide derivatives and evaluated their antimicrobial activities. The results indicated that some complexes exhibited significantly higher activity than their parent ligands, suggesting that metal coordination enhances biological efficacy .

- Antioxidant Activity : In addition to antimicrobial properties, compounds derived from carbonothioic dihydrazide showed promising antioxidant activity. Testing via methods such as the DPPH radical scavenging assay indicated that certain derivatives could effectively neutralize free radicals .

Comparative Analysis

| Compound Type | Antimicrobial Activity | Antioxidant Activity | Unique Features |

|---|---|---|---|

| Carbonothioic Dihydrazide | High | Moderate | Forms stable metal complexes |

| Thiocarbohydrazide | Moderate | Low | Simpler structure; less versatile |

| Thiosemicarbazide | Variable | Moderate | Known for distinct biological activities |

| Hydrazinecarbohydrazone | Low | Low | Focuses on hydrazone formation |

Q & A

Basic: What synthetic methodologies are recommended for preparing Carbonothioic dihydrazide derivatives with pyridinyl and methoxyphenyl substituents?

Answer:

The synthesis typically involves a multi-step condensation reaction. For example, the hydrazide core can be formed by reacting 2-methoxy-5-nitroaniline derivatives with thiocarbohydrazide under acidic conditions, followed by Schiff base formation with a pyridinyl-aldehyde. Controlled conditions (e.g., ethanol reflux, catalytic acetic acid) are critical to minimize by-products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%), as validated by HPLC .

Advanced: How can computational chemistry aid in predicting the coordination behavior of the thiocarbohydrazide moiety with transition metals?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the electron-rich sulfur and nitrogen atoms in the thiocarbohydrazide group, predicting preferential binding to metals like Cu(II) or Cd(II). Molecular docking studies further reveal steric effects from the pyridinyl group, which stabilize tetrahedral or square-planar complexes . Experimental validation via X-ray crystallography (e.g., Cd(II) complexes ) confirms computational predictions, showing bond lengths of 2.3–2.5 Å for M–S interactions.

Basic: Which spectroscopic techniques are most reliable for structural characterization of this compound?

Answer:

- FT-IR : Confirms C=S (1358 cm⁻¹), C=N (1528 cm⁻¹), and NH stretches (3120–3272 cm⁻¹) .

- ¹H/¹³C NMR : Pyridinyl protons appear as doublets at δ 8.5–8.7 ppm, while methoxy groups resonate as singlets near δ 3.8 ppm .

- LC-MS : Molecular ion peaks (e.g., m/z 369 [M+1]⁺) confirm molecular weight .

Advanced: How should researchers address contradictions in bioactivity data across enzymatic and cellular assays?

Answer:

Discrepancies often arise from assay conditions. For example, hydrazides may show potent in vitro enzyme inhibition (e.g., IC₅₀ = 2.5 µM against hCA II ) but reduced cellular activity due to poor membrane permeability. Mitigate this by:

- Modulating lipophilicity via substituent variation (e.g., adding fluorinated groups ).

- Using prodrug strategies (e.g., esterification of polar groups ).

- Validating target engagement via cellular thermal shift assays (CETSA) .

Basic: What strategies minimize by-products during the condensation of hydrazide and aldehyde precursors?

Answer:

- Catalyst selection : Use p-toluenesulfonic acid (5 mol%) to accelerate imine formation .

- Solvent control : Anhydrous ethanol reduces hydrolysis side reactions.

- Temperature modulation : Maintain reflux (78°C) for 6–8 hours, monitored by TLC .

- Stoichiometry : A 1:1.2 molar ratio of hydrazide to aldehyde ensures complete conversion .

Advanced: What role do electronic effects from substituents play in modulating biological activity?

Answer:

Electron-withdrawing groups (e.g., nitro at the 5-position) enhance electrophilicity, improving binding to cysteine residues in enzymes like carbonic anhydrase. Conversely, methoxy groups increase solubility but may reduce membrane penetration. Structure-Activity Relationship (SAR) studies show that nitro-substituted derivatives exhibit 10-fold higher antimycobacterial activity (MIC = 0.5 µg/mL) compared to methoxy analogs .

Basic: How is purity assessed and maintained during large-scale synthesis?

Answer:

- Analytical HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

- Recrystallization : Use DMF/water (1:5) to isolate crystals with >99% purity .

- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Advanced: Can the pyridinyl-ethylidene group influence photophysical properties for material science applications?

Answer:

Yes. The conjugated π-system of the pyridinyl-ethylidene moiety enables absorption in the UV-Vis range (λₘₐₓ = 320–350 nm), with fluorescence quantum yields up to 0.45 in DMSO. Substituents like nitro groups redshift absorption by 20 nm, making the compound a candidate for organic LEDs or sensors . Time-Resolved Fluorescence (TRF) assays reveal excited-state lifetimes of 2–4 ns, suitable for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.